molecular formula C8H10O4 B074490 Dimethyl trans,trans-muconate CAS No. 1119-43-3

Dimethyl trans,trans-muconate

Cat. No.: B074490
CAS No.: 1119-43-3
M. Wt: 170.16 g/mol
InChI Key: PXYBXMZVYNWQAM-GGWOSOGESA-N
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Description

Dimethyl trans,trans-muconate is an organic compound derived from muconic acid. It is characterized by its trans,trans-configuration, which refers to the arrangement of its double bonds.

Mechanism of Action

Target of Action

Dimethyl trans,trans-muconate, also known as dimethyl (2E,4E)-hexa-2,4-dienedioate, is primarily used in the synthesis of biobased unsaturated (co)polyesters . The primary targets of this compound are the enzymes involved in the catalysis of these polymers .

Mode of Action

The compound interacts with its targets through enzyme catalysis, a process that facilitates the design of biobased unsaturated (co)polyesters from muconic acid derivatives . The alkene functionality of the muconate monomers plays a crucial role in the enzyme catalysis mechanism .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the enzymatic polymerization process . This process leads to the production of well-defined unsaturated polyesters with minimal side reactions .

Pharmacokinetics

Its bioavailability in the reaction environment is crucial for the successful synthesis of the desired polymers .

Result of Action

The result of the action of this compound is the production of biobased unsaturated (co)polyesters . These polyesters possess excellent thermal stabilities and unreacted alkene functionality that can undergo chain extension, copolymerization, or act as an anchor for other functional groups .

Action Environment

The action environment can significantly influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can affect the enzyme catalysis process . For instance, the isomerization reaction of this compound is performed by heating a racemic mixture of dimethyl muconate, MeOH, and a catalytic amount of I2 to reflux for 64 hours .

Biochemical Analysis

Biochemical Properties

Dimethyl trans,trans-muconate plays a significant role in biochemical reactions. It has been found to interact with various enzymes and proteins. For instance, it has been shown to be involved in enzyme-catalyzed reactions for the production of unsaturated polyesters . The alkene functionality of the this compound monomers plays an important role in the enzyme catalysis mechanism .

Cellular Effects

It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules and its role in enzyme activation. The alkene functionality in the monomer has an important effect on the reaction mechanism and enzyme catalysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl trans,trans-muconate can be synthesized through the esterification of muconic acid. One common method involves the reaction of muconic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield dimethyl muconate. The reaction typically requires heating under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, this compound is often produced via biotechnological routes. This involves the fermentation of renewable biomass to produce muconic acid, which is then esterified to form this compound. This method is favored for its sustainability and eco-friendliness .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific configuration, which imparts distinct reactivity and makes it particularly suitable for certain polymerization and catalytic processes. Its bio-derived nature also adds to its appeal in sustainable chemistry .

Properties

IUPAC Name

dimethyl (2E,4E)-hexa-2,4-dienedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3-6H,1-2H3/b5-3+,6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYBXMZVYNWQAM-GGWOSOGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119-43-3, 1733-37-5
Record name Dimethyl muconate, (E,E)-
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Record name Dimethyl trans,trans-muconate
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Record name DIMETHYL 2,4-HEXADIENE-1,6-DIOATE
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Record name 1,6-dimethyl (2E,4E)-hexa-2,4-dienedioate
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Record name DIMETHYL MUCONATE, (E,E)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes Dimethyl trans,trans-muconate interesting for studying cycloaddition reactions?

A1: this compound is a dienophile, meaning it readily participates in cycloaddition reactions with dienes. Its reactivity stems from its conjugated double bond system. A specific study investigated its reaction with Dispiro[2.2.2.2]deca-4,9-diene, a unique diene. This reaction, proceeding through a singlet diradical intermediate, was examined using Chemically Induced Dynamic Nuclear Polarization (CIDNP) to understand the reaction mechanism even in the absence of significant spatial separation of the radical intermediates. [, ]

Q2: What is significant about the crystal structure of this compound in relation to its photochemical reactivity?

A2: Research has shown that the solid-state photochemistry of this compound differs significantly from its close relatives, trans,trans-Muconic acid and its monomethyl ester. While the latter two, crystallizing with shortest cell axes of 4 Å, undergo photodimerization and oligomerization upon irradiation, this compound remains stable under similar conditions. This difference in reactivity is attributed to the fact that this compound does not adopt a crystal structure with a 4 Å shortest cell axis, highlighting the critical role of crystal packing in dictating solid-state reactivity. []

Q3: Can you elaborate on the structural details of this compound obtained from crystallographic studies?

A3: X-ray crystallography studies have provided a detailed picture of the this compound molecule. [] Key findings include:

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